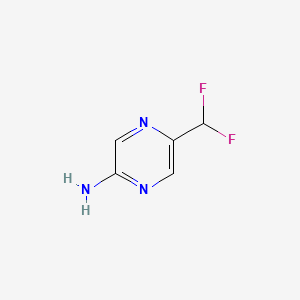

5-(Difluoromethyl)pyrazin-2-amine

Beschreibung

Contemporary Significance of Pyrazine (B50134) Derivatives in Medicinal Chemistry and Agrochemical Science

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a structural motif of immense importance in the fields of medicinal chemistry and agrochemical science. justia.com The unique electronic properties and hydrogen bonding capabilities conferred by the nitrogen atoms allow pyrazine-containing compounds to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological and biological activities. tandfonline.comgoogle.com

In medicinal chemistry, the pyrazine scaffold is a component of numerous clinically approved drugs and investigational agents. These derivatives have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The structural versatility of the pyrazine ring allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity. tandfonline.com

The significance of pyrazine derivatives extends into agrochemical science, where they are utilized in the development of novel fungicides, herbicides, and pesticides. The inherent biological activity of the pyrazine core, coupled with its relative metabolic stability, makes it an attractive starting point for the creation of effective crop protection agents. Some pyrazine derivatives are naturally produced by plants as a defense mechanism against pests and pathogens, highlighting their intrinsic role in biological systems.

Below is a table of notable drugs containing the pyrazine moiety and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Pyrazinamide | Antituberculosis agent |

| Glipizide | Antidiabetic agent |

| Amiloride | Diuretic |

| Zopiclone | Hypnotic agent (sedative) |

| Bortezomib | Anticancer agent (proteasome inhibitor) |

Strategic Integration of Fluorine Atoms in Heterocyclic Systems for Enhanced Bioactivity

The introduction of fluorine atoms into heterocyclic compounds is a widely employed and highly effective strategy in modern drug discovery and agrochemical development. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile.

The incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug in the body, leading to improved duration of action.

Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions.

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine or fluorine-containing groups, which can enhance its ability to cross cell membranes and be absorbed into the bloodstream.

The difluoromethyl group (-CHF2) is a particularly valuable fluorine-containing moiety. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. This allows it to mimic the interactions of these common functional groups while often providing superior metabolic stability.

Overview of 5-(Difluoromethyl)pyrazin-2-amine as a Privileged Research Scaffold

This compound is a chemical compound that stands at the intersection of the advantageous properties of pyrazines and fluorinated motifs. Its structure, featuring a pyrazine ring substituted with both a reactive amino group and a bioactivity-enhancing difluoromethyl group, positions it as a privileged scaffold in the design of novel bioactive molecules.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, and thus can serve as a starting point for the development of a variety of biologically active compounds. The 2-aminopyrazine (B29847) core is a well-established privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

The key features that make this compound an attractive building block for research include:

The 2-amino group: This functional group provides a key site for chemical modification, allowing for the straightforward synthesis of a wide range of derivatives through reactions such as acylation, alkylation, and coupling reactions.

The pyrazine ring: The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding with biological targets and can be further functionalized.

The difluoromethyl group: As previously discussed, this group can enhance the metabolic stability and binding affinity of the resulting derivatives.

The commercial availability of this compound as a building block further underscores its utility in research and development. Its strategic combination of a versatile synthetic handle (the amino group) and a potent bio-enhancing group (the difluoromethyl group) on a proven heterocyclic core makes it a highly valuable starting material for the discovery of new drugs and agrochemicals. While extensive published research specifically detailing the use of this compound as a starting scaffold is still emerging, the foundational principles of medicinal and agrochemical chemistry strongly support its potential as a key intermediate for the generation of next-generation bioactive compounds. The development of synthetic methods for its derivatives, such as 5-(difluoromethyl)pyrazine-2-carboxylic acid, further indicates the industrial and academic interest in this molecular framework.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-5(7)3-1-10-4(8)2-9-3/h1-2,5H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPPWWNZWGBCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Difluoromethyl Pyrazin 2 Amine and Its Functionalized Analogs

Foundational Synthetic Routes to the Pyrazin-2-amine Core Structure

The construction of the pyrazin-2-amine scaffold is a fundamental aspect of the synthesis of the target compound. This can be achieved through either building the ring system from acyclic precursors (de novo synthesis) or by functionalizing a pre-existing pyrazine (B50134) ring.

De Novo Pyrazine Ring Formation Strategies

De novo synthesis of the pyrazine ring offers a versatile approach to introduce desired substituents at specific positions. One common strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines. While specific examples leading directly to 5-(difluoromethyl)pyrazin-2-amine are not prevalent in the literature, analogous syntheses of substituted pyrazines provide a conceptual framework. For instance, the condensation of substituted glyoxals with aminomalononitrile (B1212270) can lead to substituted pyrazine carbonitriles, which can be further elaborated. rsc.org

Another powerful de novo approach is the dehydrogenative coupling of β-amino alcohols. This method allows for the formation of 2,5-disubstituted symmetrical pyrazines catalyzed by transition metal complexes, such as those based on manganese. This reaction proceeds with the extrusion of hydrogen gas and water, representing an atom-economical and environmentally benign pathway to the pyrazine core.

A further strategy involves the reaction of N-allyl malonamides. Diazidation of these precursors followed by thermal or copper-mediated cyclization yields pyrazines with ester and hydroxyl groups at the 2- and 3-positions, respectively. These can then be further functionalized. researchgate.net

| Starting Materials | Key Transformation | Product Type | Catalyst/Reagent | Reference |

| Aminomalonic acid dinitrile, Glyoxal oxime derivative | Cyclization, Hydrolysis, Halogenation, Reduction | 3-Alkoxy-5-alkyl-pyrazin-2-amine | - | rsc.org |

| N-Allyl malonamides | Diazidation, Cyclization | Substituted pyrazines | Copper or Thermal | researchgate.net |

Efficient Introduction of the Amino Substituent

The introduction of an amino group at the 2-position of the pyrazine ring is a critical step. A common and efficient method is the nucleophilic substitution of a suitable leaving group, such as a halogen, from the corresponding 2-halopyrazine. For example, 2-chloropyrazines can be aminated using various amines. researchgate.net The reactivity of the 2-halopyrazine is enhanced by the electron-withdrawing nature of the pyrazine ring itself.

In the context of synthesizing this compound, a plausible route involves the amination of a 2-chloro-5-(difluoromethyl)pyrazine (B2913224) intermediate. This reaction can be carried out with ammonia (B1221849) or a protected amine equivalent, followed by deprotection if necessary. The conditions for such aminations can vary, but often involve heating in a suitable solvent with the amine.

Specialized Methodologies for C-5 Difluoromethylation

The introduction of the difluoromethyl (CHF₂) group at the C-5 position of the pyrazine ring is a key challenge and can be accomplished through direct functionalization of a pre-formed pyrazine or by incorporating a difluoromethyl-containing building block during the ring synthesis.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation of heteroaromatic compounds is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. While direct C-H difluoromethylation of pyrazin-2-amine itself is not extensively documented, methods developed for similar heterocycles like pyridines offer valuable insights. Radical-based methods using reagents that can generate the difluoromethyl radical (•CHF₂) are common. For instance, reagents like zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) can be used in Minisci-type reactions to introduce the CHF₂ group onto electron-deficient heterocycles.

Another approach involves the use of difluoromethyl phenyl sulfoximine (B86345) in the presence of a strong base to generate a nucleophilic difluoromethylating agent. nih.gov This could potentially be applied to a suitably protected pyrazinone precursor, followed by conversion to the target amine.

Synthesis via Difluoromethyl-Containing Precursors

An alternative and often more controlled approach is to construct the pyrazine ring using starting materials that already contain the difluoromethyl group. A key precursor for the synthesis of this compound is 5-(difluoromethyl)pyrazine-2-carboxylic acid. A patented method for the production of this intermediate involves the reaction of an appropriate precursor with a difluoromethylating agent. google.comgoogle.com

Once the 5-(difluoromethyl)pyrazine-2-carboxylic acid is obtained, it can be converted to the corresponding amine through several well-established synthetic transformations. These include:

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which upon heating rearranges to an isocyanate, followed by hydrolysis to the amine.

Hofmann Rearrangement: The corresponding carboxamide, derived from the carboxylic acid, is treated with a halogen (e.g., bromine) and a base to yield the amine.

Schmidt Reaction: The carboxylic acid is reacted with hydrazoic acid in the presence of a strong acid catalyst to form the amine.

A plausible synthetic sequence is outlined in the table below:

| Precursor | Reaction | Intermediate | Reaction | Product |

| 5-(Difluoromethyl)pyrazine-2-carboxylic acid | Thionyl chloride | 5-(Difluoromethyl)pyrazine-2-carbonyl chloride | Ammonia | 5-(Difluoromethyl)pyrazine-2-carboxamide |

| 5-(Difluoromethyl)pyrazine-2-carboxamide | Hofmann Rearrangement (e.g., Br₂, NaOH) | - | - | This compound |

Post-Synthetic Derivatization and Functionalization of this compound

The 2-amino group and the pyrazine ring of this compound are amenable to a variety of post-synthetic modifications, allowing for the generation of a library of functionalized analogs.

The amino group can undergo a range of reactions typical for primary aromatic amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, substituted pyrazine-2-carboxylic acid amides have been synthesized through the condensation of pyrazine-2-carbonyl chlorides with various anilines. researchgate.netnih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups on the amino nitrogen.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction) to introduce groups such as halogens, cyano, or hydroxyl.

Furthermore, the pyrazine ring itself can be functionalized. Halogenation of 2-aminopyrazine (B29847) has been shown to occur at the 3- and 5-positions. thieme.de This offers a route to introduce further diversity into the scaffold. For example, a bromo-substituent could be introduced and subsequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

The table below summarizes some potential post-synthetic modifications:

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride | Amide |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo |

| Suzuki Coupling (on halogenated derivative) | Arylboronic acid | Aryl |

| Buchwald-Hartwig Amination (on halogenated derivative) | Amine | Substituted amine |

These derivatization strategies highlight the versatility of this compound as a building block for creating a diverse range of more complex molecules.

Chemical Transformations at the Amino Group

The amino group of this compound serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These transformations are fundamental for creating a library of analogs with modified properties.

Common reactions involving the amino group of aminopyrazines include acylation, and amidation. imist.ma The inherent nucleophilicity of the amino group allows for straightforward reactions with a range of electrophiles. For instance, the reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. Similarly, amidation can be achieved through coupling with carboxylic acids using standard peptide coupling reagents.

The reactivity of the amino group can be influenced by the electronic nature of the pyrazine ring. The electron-withdrawing difluoromethyl group at the 5-position decreases the basicity and nucleophilicity of the 2-amino group, which may necessitate more forcing reaction conditions or the use of highly reactive coupling partners.

Modifications and Substitutions on the Pyrazine Heterocycle

Functionalization of the pyrazine ring itself offers another avenue for creating structural diversity. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. nih.gov

Halogenation of the pyrazine ring, often a precursor step for cross-coupling reactions, can be achieved using various halogenating agents. For instance, bromination of aminopyrazine derivatives has been reported, leading to the formation of bromo-substituted aminopyrazines. imist.ma These halogenated intermediates are then poised for further functionalization.

The introduction of other substituents, such as nitro groups, has also been demonstrated on the pyrazine core. imist.ma These groups can subsequently be reduced to amino groups or serve as directing groups for further substitutions. The regioselectivity of these reactions is often dictated by the existing substitution pattern on the pyrazine ring. researchgate.net

Table 1: Examples of Chemical Transformations on the Pyrazine Ring

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyrazine | orgsyn.org |

| 2-Aminopyrazine | Nitrating mixture (HNO₃/H₂SO₄) | 2-Amino-5-nitropyrazine | orgsyn.org |

Advanced Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Palladium-Catalyzed Amination)

Modern cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and their application to pyrazine systems is well-documented. researchgate.net These methods provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide or triflate. rsc.org This reaction has been successfully applied to functionalize halogenated pyrazines, including those bearing amino groups. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. rsc.org

A variety of aryl and heteroaryl boronic acids can be coupled with halopyrazines, allowing for the introduction of a wide range of substituents. researchgate.netrsc.org Microwave irradiation has been shown to accelerate these coupling reactions, often leading to improved yields and shorter reaction times. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling on Pyrazine Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Phenylpyrazine | 85 | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |

Palladium-Catalyzed Amination:

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.gov This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines.

The application of this methodology to halopyrazines allows for the direct introduction of primary and secondary amines, as well as other nitrogen-containing functional groups. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. acs.org

Scalability and Industrial Relevance of Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For a compound like this compound, the scalability of its synthetic route is paramount for its potential commercial viability.

Key factors that determine the industrial relevance of a synthetic pathway include:

Cost and availability of starting materials: Industrially viable syntheses rely on readily available and inexpensive starting materials.

Reaction conditions: Reactions that can be performed at or near ambient temperature and pressure are more energy-efficient and safer to operate on a large scale. The use of hazardous or difficult-to-handle reagents is also a major consideration.

Yields and purity: High-yielding reactions that produce a product with high purity minimize the need for costly and time-consuming purification steps.

Waste generation: "Green" chemistry principles are increasingly important in industrial processes, favoring reactions that minimize the production of hazardous waste.

The synthesis of pyrazine derivatives for industrial applications, such as in the flavor and fragrance industry, often employs condensation reactions of α-dicarbonyl compounds with 1,2-diamines. researchgate.net For more complex pyrazines like this compound, multi-step syntheses are often necessary. The development of scalable methods for introducing the difluoromethyl group is a critical aspect of its industrial synthesis.

Chemical Reactivity and Mechanistic Organic Transformations of 5 Difluoromethyl Pyrazin 2 Amine

Nucleophilic and Electrophilic Reactivity of the Pyrazine (B50134) Ring

The pyrazine ring, a diazine, is an electron-deficient aromatic system. This electron deficiency is a consequence of the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. uoanbar.edu.iqimperial.ac.uk This inherent electronic characteristic makes the pyrazine ring susceptible to nucleophilic attack. Generally, nucleophilic aromatic substitution (SNAr) on pyrazine and other diazines occurs preferentially at positions ortho and para to the nitrogen atoms (positions 2, 3, 5, and 6). uoanbar.edu.iq In the case of 5-(difluoromethyl)pyrazin-2-amine, the presence of the electron-withdrawing difluoromethyl group further deactivates the ring towards electrophilic attack and enhances its reactivity towards nucleophiles.

Reactivity Profiles of the Primary Amine Moiety

The primary amine group at the 2-position of the pyrazine ring is a key site of reactivity. As a nucleophile, the lone pair of electrons on the nitrogen atom can participate in a variety of chemical transformations. It can be readily protonated by acids to form the corresponding ammonium (B1175870) salt. uoanbar.edu.iq Furthermore, the amine can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.

The nucleophilicity of the primary amine is, however, modulated by the electronic effects of the pyrazine ring. The electron-withdrawing nature of the diazine system reduces the electron density on the amino nitrogen, making it a weaker nucleophile compared to an aniline (B41778) derivative. This reduced nucleophilicity can influence the conditions required for reactions involving the amine group.

The Stereoelectronic Influence of the Difluoromethyl Group on Reactivity

The difluoromethyl (CF2H) group exerts a profound influence on the reactivity of the entire molecule through a combination of inductive, resonance, and steric effects. semanticscholar.org

Inductive and Resonance Effects

While the difluoromethyl group is primarily considered an inductively withdrawing group, the possibility of resonance effects, specifically hyperconjugation, should be considered. However, the inductive effect is generally the more significant contributor to the electronic properties of the CF2H group.

Steric Hindrance and Conformational Preferences

The difluoromethyl group is larger than a hydrogen atom and can therefore introduce steric hindrance around the 5-position of the pyrazine ring. This steric bulk can influence the regioselectivity of reactions, potentially hindering the approach of reagents to the adjacent positions on the ring. The size of the CF2H group can be a factor in determining the preferred site of attack in substitution reactions.

Furthermore, the presence of the difluoromethyl group can influence the conformational preferences of the molecule. rsc.org The rotation around the C-C bond connecting the difluoromethyl group to the pyrazine ring may be restricted, leading to favored conformations that minimize steric interactions. These conformational preferences can, in turn, affect the accessibility of different reactive sites on the molecule.

Intrinsic Stability and Degradation Pathways of the Difluoromethylamine System

Degradation of the this compound system could potentially occur under harsh conditions. For instance, strong acidic or basic conditions, high temperatures, or enzymatic processes could lead to the decomposition of the molecule. Potential degradation pathways might involve cleavage of the amine group, modification of the pyrazine ring, or reactions involving the difluoromethyl group.

Physicochemical and Bio Relevant Properties Influenced by the Difluoromethyl Moiety

Modulation of Lipophilicity and Membrane Permeability for Biological Uptake

However, the relationship is not always linear. While moderate lipophilicity is often desirable for oral bioavailability, excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder a drug's effectiveness. In the case of 5-(difluoromethyl)pyrazin-2-amine, the difluoromethyl group strikes a balance, increasing lipophilicity to a degree that is often beneficial for crossing cell membranes without drastically reducing aqueous solubility. Studies on similar fluorinated pyrazine (B50134) derivatives have shown that such substitutions are frequently employed to modulate pharmacokinetic properties, including membrane permeability.

For instance, the replacement of hydrogen atoms with fluorine in the methyl substituent of 2-aminopyridine-based inhibitors has been shown to considerably increase their permeability. nih.gov This suggests that the difluoromethyl group in this compound likely enhances its ability to passively diffuse across cellular barriers, a key step for reaching intracellular targets. The electron-withdrawing nature of the fluorine atoms can also influence the molecule's interaction with the phospholipid bilayer, further modulating its transport across membranes.

Table 1: Comparison of Calculated Lipophilicity Values

| Compound | Molecular Formula | Calculated LogP |

|---|---|---|

| Pyrazin-2-amine | C4H5N3 | 0.2 |

| 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | 0.4 |

| This compound | C5H5F2N3 | N/A |

Impact on Metabolic Stability and Biotransformation Pathways

The difluoromethyl group can significantly enhance the metabolic stability of a compound. researchgate.net This is primarily due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. In many drug candidates, metabolic oxidation of methyl or methylene (B1212753) groups is a major pathway for deactivation and clearance. By replacing these with a difluoromethyl group, this metabolic route can be blocked or slowed down considerably.

For this compound, the CF2H group is less susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This increased stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing. However, it is important to note that while the C-F bond is generally stable, unexpected metabolic pathways can sometimes emerge. For example, in some cases, enzymatic hydrolysis of C-F bonds has been observed. nih.gov

The biotransformation of this compound would likely involve modifications to other parts of the molecule, such as the amino group or the pyrazine ring, while the difluoromethyl group itself would be expected to remain largely intact. This targeted metabolic stability is a key advantage of using the difluoromethyl group in drug design. nih.gov

Influence on Protonation States and pKa Values of Adjacent Functionalities

The electron-withdrawing nature of the difluoromethyl group has a profound impact on the electronic properties of the pyrazine ring and the attached amino group. This, in turn, influences their protonation states and pKa values. The pKa is a measure of the acidity or basicity of a functional group and is crucial for a drug's solubility, receptor binding, and pharmacokinetic profile.

Effects on Hydrogen Bonding Networks and Intermolecular Interactions

The difluoromethyl group can participate in various non-covalent interactions, including hydrogen bonding. libretexts.org While the fluorine atoms are weak hydrogen bond acceptors, the hydrogen atom of the CF2H group can act as a hydrogen bond donor, particularly when adjacent to electron-withdrawing groups.

In the context of this compound, the difluoromethyl group can influence the hydrogen bonding capabilities of the nearby amino group and the pyrazine nitrogens. The electron-withdrawing effect of the CF2H group can increase the acidity of the N-H protons of the amino group, making them stronger hydrogen bond donors.

Furthermore, intramolecular hydrogen bonds between the fluorine atoms of the difluoromethyl group and the hydrogen atoms of the amino group are possible, which could influence the molecule's conformation. Such intramolecular interactions have been observed in other fluorinated compounds. ucla.edu These subtle changes in hydrogen bonding potential can have a significant impact on how the molecule binds to its biological target, affecting both affinity and selectivity.

Stereochemical and Conformational Aspects of the Difluoromethyl Group

The rotation of the difluoromethyl group around the C-C bond connecting it to the pyrazine ring can be restricted, leading to preferred conformations. This conformational preference can be influenced by interactions with adjacent functional groups, such as the amino group. The specific orientation of the CF2H group can be critical for fitting into a binding pocket of a protein, and even subtle changes in conformation can have a large effect on biological activity.

Computational modeling and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of the difluoromethyl group in this compound. Understanding these stereochemical and conformational aspects is essential for rational drug design and for optimizing the molecule's interaction with its target. rsc.org

Molecular Mechanism of Action and Ligand Target Interaction Profiling

Elucidation of Specific Biological Targets

The primary biological target identified for compounds structurally related to 5-(Difluoromethyl)pyrazin-2-amine is the General Control Nonderepressible 2 (GCN2) kinase . google.com GCN2 is a serine/threonine-protein kinase that plays a crucial role in the cellular response to amino acid deficiency. google.com It is a key component of the Integrated Stress Response (ISR), which helps cells adapt to various stress conditions. pnas.org

The patent literature explicitly mentions this compound in the context of developing GCN2 inhibitors for therapeutic uses, including cancer. google.comnih.gov The rationale for targeting GCN2 in oncology stems from its role in helping cancer cells survive in the nutrient-poor tumor microenvironment. google.comnih.gov By inhibiting GCN2, the adaptive mechanisms of cancer cells can be disrupted, potentially leading to cell death. google.compnas.org

While GCN2 is the most prominently suggested target, pyrazine-based compounds are known to interact with a variety of protein kinases. nih.gov Therefore, it is plausible that this compound could exhibit activity against other kinases, although GCN2 remains the primary target of interest based on available information. Other potential, though less substantiated, targets for pyrazine (B50134) derivatives in general could include enzymes like DNA gyrase, though specific inhibition by this compound has not been demonstrated. nih.gov

Characterization of Binding Modes and Interaction Motifs

The binding mode of this compound to its target, GCN2, can be inferred from the well-established interactions of other pyrazine-based kinase inhibitors. pharmablock.com Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, and the pyrazine ring often plays a crucial role in anchoring the molecule within this site. pharmablock.com

A recurring motif in the interaction of pyrazine-based inhibitors with kinases is the formation of hydrogen bonds between the nitrogen atoms of the pyrazine ring and the hinge region of the kinase. pharmablock.com The hinge region connects the N- and C-lobes of the kinase domain and is a critical site for inhibitor binding. For this compound, it is highly probable that one of the pyrazine nitrogen atoms acts as a hydrogen bond acceptor, forming a key interaction with the backbone amide protons of hinge residues in GCN2. nih.govpharmablock.com The 2-amino group of the compound can also act as a hydrogen bond donor, further stabilizing the complex. preprints.org

The ATP-binding pocket of GCN2, like that of other kinases, possesses hydrophobic regions. nih.gov The pyrazine ring and the difluoromethyl group of this compound are expected to engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues within this pocket. nih.gov The difluoromethyl group, in particular, can enhance binding by participating in these interactions and may also serve as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and cell permeability.

The aromatic pyrazine ring is capable of participating in π-stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the GCN2 active site. nih.gov These interactions, where the electron-rich π-systems of the aromatic rings overlap, can contribute significantly to the binding affinity. While less common, π-cation interactions with positively charged residues like lysine (B10760008) or arginine are also a possibility.

A summary of the likely interactions is presented in the table below:

| Interaction Type | Participating Moiety of the Ligand | Potential Interacting Residues in GCN2 |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyrazine Nitrogen | Hinge Region Backbone Amides |

| Hydrogen Bonding (Donor) | 2-Amino Group | Hinge Region Backbone Carbonyls, Aspartate, Glutamate |

| Hydrophobic Interactions | Pyrazine Ring, Difluoromethyl Group | Alanine, Valine, Leucine, Isoleucine |

| π-Stacking | Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan |

Mechanistic Insights from Biochemical and Cellular Assays

To fully characterize the inhibitory activity of a compound like this compound against GCN2, a variety of biochemical and cellular assays would be employed.

Biochemical Assays: Biochemical assays directly measure the ability of the compound to inhibit the enzymatic activity of purified GCN2. A common method is the LanthaScreen™ Eu Kinase Binding Assay , which is a fluorescence resonance energy transfer (FRET)-based assay that quantifies the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor. thermofisher.com This type of assay allows for the determination of the inhibitor's binding affinity, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). thermofisher.com For potent GCN2 inhibitors, IC₅₀ values in the nanomolar range have been reported. medchemexpress.com

Cellular Assays: Cellular assays are essential to confirm that the compound can penetrate the cell membrane and inhibit GCN2 in a physiological context. A key downstream event of GCN2 activation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Therefore, a common cellular assay involves measuring the levels of phosphorylated eIF2α (p-eIF2α) by Western blotting or other immunoassays. pnas.org Inhibition of GCN2 would lead to a decrease in p-eIF2α levels under conditions of amino acid starvation.

Another important cellular assay is the Cellular Thermal Shift Assay (CETSA) . researchgate.net This technique assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding. researchgate.net An increase in the melting temperature of GCN2 in the presence of this compound would provide direct evidence of target engagement within the cell.

The following table summarizes the types of assays used to evaluate GCN2 inhibitors:

| Assay Type | Principle | Endpoint Measured |

|---|---|---|

| Biochemical Kinase Assay (e.g., LanthaScreen™) | Measures inhibition of purified GCN2 enzyme activity. | IC₅₀ value |

| Western Blot for p-eIF2α | Measures the level of the direct downstream substrate of GCN2. | Reduction in p-eIF2α levels |

| Cellular Thermal Shift Assay (CETSA) | Measures target engagement in cells based on ligand-induced thermal stabilization. | Increase in GCN2 melting temperature |

| Cell Proliferation/Viability Assay | Measures the effect of the inhibitor on cancer cell growth, often in combination with amino acid depletion. | Inhibition of cell growth, induction of apoptosis |

Correlation between Binding Affinity and Cellular Response

For kinase inhibitors, a strong correlation between binding affinity (measured by biochemical assays) and cellular response (measured by cellular assays) is generally expected and serves as evidence of on-target activity. nih.gov For a GCN2 inhibitor like this compound, a lower IC₅₀ value in a biochemical kinase assay should correspond to a more potent inhibition of eIF2α phosphorylation in cells. nih.gov

Furthermore, the cellular potency in inhibiting GCN2-mediated signaling should translate to a functional cellular outcome, such as the inhibition of proliferation or induction of apoptosis in cancer cell lines that are dependent on the GCN2 pathway for survival. pnas.org Studies on other GCN2 inhibitors have demonstrated that potent enzymatic inhibition correlates well with the suppression of the GCN2 pathway in cellular models and in vivo. nih.gov Therefore, it is anticipated that the binding affinity of this compound for GCN2 would be a key determinant of its cellular efficacy.

Structure Activity Relationships Sar and Rational Lead Optimization Strategies

Systematic Modulations on the Pyrazine (B50134) Ring System

The pyrazine ring is a key structural feature that offers multiple sites for modification to optimize the biological activity of 5-(difluoromethyl)pyrazin-2-amine derivatives. Systematic modulations of this ring system have been a cornerstone of lead optimization, influencing factors such as potency, selectivity, and pharmacokinetic properties.

Research has shown that the introduction of various substituents onto the pyrazine ring can significantly impact a compound's interaction with its biological target. For instance, in the development of inhibitors for certain kinases, the substitution pattern on the pyrazine ring has been found to be critical for achieving high potency. The placement of small alkyl or halogen groups at specific positions can enhance binding affinity by exploiting hydrophobic pockets within the active site of the target protein.

In a series of studies focused on developing novel inhibitors, researchers have systematically explored substitutions at positions 3, 5, and 6 of the pyrazine ring. These modifications are often guided by molecular modeling to predict the impact on binding. For example, the introduction of a methyl group at the C6 position of a pyrazine-based inhibitor was shown to improve its activity, likely due to favorable van der Waals interactions with the target enzyme.

The following table summarizes the effects of various substitutions on the pyrazine ring on the activity of pyrazine-based compounds, drawing from broader SAR studies on related pyrazine and pyridine (B92270) derivatives. nih.gov

| Position of Substitution | Substituent | Observed Effect on Activity | Reference |

| C3 | Small Alkyl Groups | Can enhance hydrophobic interactions and potency. | nih.gov |

| C5 | Electron-withdrawing groups (e.g., -Cl, -CF3) | Often crucial for potency; can influence selectivity. | nih.gov |

| C6 | Halogens, small alkyl groups | Can improve binding affinity and selectivity. | nih.gov |

Variations and Derivatizations of the Amino Group

The 2-amino group of this compound is a critical pharmacophoric element that frequently engages in key hydrogen bonding interactions with the target protein. Consequently, variations and derivatizations of this group are a central strategy in the rational design of potent and selective inhibitors.

The primary amino group can act as a hydrogen bond donor, and its basicity can be modulated to optimize interactions and pharmacokinetic properties. Acylation, alkylation, and arylation of the amino group have been extensively explored. For instance, converting the primary amine to a secondary or tertiary amine by introducing small alkyl groups can sometimes lead to improved cell permeability and metabolic stability.

In the context of developing inhibitors for specific enzymes, the amino group often forms a crucial interaction with a conserved residue in the ATP-binding site. Modification of this group can therefore be used to tune the selectivity of the inhibitor for a particular kinase. For example, the introduction of a bulky substituent on the amino group might be sterically hindered in the active site of one kinase but well-tolerated in another, leading to enhanced selectivity.

The table below illustrates how different modifications to the amino group can influence the properties of pyrazine-2-amine derivatives, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification | Rationale | Potential Outcome |

| Alkylation (R-NH2 -> R-NHR') | Modulate basicity, improve cell permeability. | Increased potency, altered selectivity. |

| Acylation (R-NH2 -> R-NHCOR') | Introduce additional interaction points, reduce basicity. | Enhanced binding affinity, improved metabolic stability. |

| Arylation (R-NH2 -> R-NH-Aryl) | Explore additional binding pockets, introduce π-stacking interactions. | Increased potency and selectivity. |

Comparative SAR with Trifluoromethyl and Other Fluoroalkyl Analogs

The difluoromethyl group (-CHF2) at the 5-position of the pyrazine ring is a key feature that significantly influences the compound's properties. Comparing the structure-activity relationships of this compound with its trifluoromethyl (-CF3) and other fluoroalkyl analogs provides valuable insights into the role of fluorine in molecular recognition and pharmacology.

The replacement of a methyl group with a difluoromethyl or trifluoromethyl group can have profound effects on a molecule's lipophilicity, metabolic stability, and pKa. The high electronegativity of fluorine can alter the electron distribution in the pyrazine ring, thereby influencing its interactions with the biological target.

In many cases, the trifluoromethyl group is used to block metabolic oxidation at that position, leading to improved pharmacokinetic profiles. However, the difluoromethyl group offers a unique advantage as it can act as a hydrogen bond donor, a property not shared by the trifluoromethyl group. This hydrogen bonding capability can lead to additional interactions with the target protein, resulting in increased potency.

Comparative studies have shown that the optimal fluoroalkyl group is often target-dependent. For some enzymes, the trifluoromethyl analog may exhibit higher potency due to its strong electron-withdrawing nature and metabolic stability. In other cases, the ability of the difluoromethyl group to form a hydrogen bond may be the deciding factor for superior activity.

The following table provides a comparison of the properties of difluoromethyl and trifluoromethyl groups and their potential impact on the activity of pyrazine-based compounds.

| Feature | Difluoromethyl (-CHF2) | Trifluoromethyl (-CF3) | Implication for SAR |

| Hydrogen Bonding | Can act as a hydrogen bond donor. | Cannot act as a hydrogen bond donor. | -CHF2 may provide an additional interaction point, potentially increasing potency. |

| Lipophilicity | Increases lipophilicity. | Increases lipophilicity more than -CHF2. | Can influence cell permeability and binding to hydrophobic pockets. |

| Metabolic Stability | Generally more stable than a methyl group. | Generally more stable than a difluoromethyl group. | -CF3 can be used to block metabolic oxidation. |

| Electron-withdrawing Effect | Strong electron-withdrawing group. | Very strong electron-withdrawing group. | Can modulate the pKa of the amino group and the electronics of the pyrazine ring. |

Design Principles for Improved Potency, Selectivity, and Efficacy

The development of potent, selective, and efficacious drugs based on the this compound scaffold relies on a set of well-established design principles. These principles are derived from a deep understanding of the structure-activity relationships discussed in the previous sections and are often guided by computational methods. researchgate.net

One of the primary strategies is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. nih.gov By identifying key interactions between the ligand and the active site, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. For example, if a hydrophobic pocket is identified near the pyrazine ring, substituents can be added to exploit this interaction.

Another important principle is the optimization of pharmacokinetic properties . This involves modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing polar groups can improve solubility, while blocking sites of metabolism can increase the drug's half-life. The use of fluoroalkyl groups, as discussed earlier, is a common strategy to enhance metabolic stability.

Selectivity is a critical consideration in drug design, as off-target effects can lead to toxicity. nih.gov Selectivity can be achieved by exploiting differences in the active sites of related proteins. For example, a substituent that is well-tolerated in the active site of the target enzyme but clashes with the active site of a related enzyme can confer selectivity.

Finally, in vivo efficacy is the ultimate goal of any drug discovery program. This requires a compound to not only be potent and selective at the molecular level but also to reach its target in the body at a sufficient concentration to elicit a therapeutic effect. This involves a careful balance of all the factors discussed above, including potency, selectivity, and pharmacokinetic properties.

The following table summarizes some of the key design principles for optimizing compounds based on the this compound scaffold.

| Design Principle | Strategy | Desired Outcome |

| Structure-Based Design | Utilize 3D structure of the target to guide modifications. | Increased potency and selectivity. |

| ADME Optimization | Modify the structure to improve pharmacokinetic properties. | Improved bioavailability and half-life. |

| Selectivity Enhancement | Exploit differences in the active sites of related proteins. | Reduced off-target effects and toxicity. |

| In Vivo Efficacy | Balance potency, selectivity, and pharmacokinetics. | Effective therapeutic agent. |

Computational Chemistry and Spectroscopic Characterization for Molecular Understanding

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For pyrazine (B50134) derivatives, these methods have been successfully applied to understand their fundamental properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules. dntb.gov.ua Studies on related pyrazine derivatives have utilized DFT calculations, often with the B3LYP functional and various basis sets, to predict these properties. researchgate.netresearchgate.netdntb.gov.ua For instance, in the study of similar pyrazine carboxamide derivatives, DFT calculations have been used to determine bond lengths, bond angles, and vibrational wavenumbers, which show good correlation with experimental data. researchgate.net Such computational studies can also predict the distribution of electronic charge and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. dntb.gov.uadntb.gov.ua The investigation of various pyrazole (B372694) derivatives using DFT has provided insights into their reactivity parameters and electrostatic potential, which are crucial for understanding their interactions. dntb.gov.ua

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses for Bonding Characteristics

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques like docking and molecular dynamics (MD) simulations are essential tools in drug discovery for predicting how a ligand will interact with a protein target.

Prediction of Binding Affinity and Pose Generation

Molecular docking studies are widely used to predict the binding mode and affinity of a small molecule to the active site of a protein. nih.gov These simulations generate various possible binding poses and score them based on their predicted binding energy. dntb.gov.uaresearchgate.net For pyrazine derivatives, docking studies have been employed to understand their interaction with various biological targets, such as histone deacetylases (HDACs). nih.govresearchgate.net These studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. dntb.gov.uaresearchgate.net For example, in the investigation of pyrazine-linked 2-aminobenzamides as HDAC inhibitors, molecular docking was used to rationalize the in vitro data and understand the structure-activity relationship. nih.gov

Rational Design of Optimized Derivatives Based on Interaction Profiles

The insights gained from molecular docking and dynamics simulations are crucial for the rational design of new and optimized derivatives. nih.gov By understanding the specific interactions that contribute to high binding affinity and selectivity, medicinal chemists can modify the lead compound to enhance these interactions. nih.govnih.gov For instance, the modification of a compound based on its interaction with the active site of different HDAC subtypes has been used to design novel inhibitors with improved selectivity. nih.gov Molecular dynamics simulations further complement docking studies by providing a dynamic picture of the ligand-protein complex, revealing the stability of the binding pose and the flexibility of the protein. nih.govmdpi.com Studies on kojic acid derivatives have shown that MD simulations can reveal significant interactions with essential residues in the binding site, leading to a stable complex. nih.gov

Spectroscopic Characterization for Structural Elucidation and Tautomerism

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds and for studying dynamic processes like tautomerism.

The structural properties of pyrazine derivatives are often investigated using a combination of spectroscopic methods and computational analysis. elsevierpure.com Techniques such as FT-IR, FT-Raman, and NMR spectroscopy are used to identify functional groups and determine the molecular structure. researchgate.netnih.gov For instance, the vibrational spectra of pyrazine derivatives have been recorded and compared with theoretical wavenumbers obtained from DFT calculations to confirm the molecular structure. researchgate.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a known phenomenon in heterocyclic compounds containing amino groups, such as pyrazoles and pyrazolones. researchgate.netresearchgate.netclockss.orgresearchgate.net While specific studies on the tautomerism of 5-(difluoromethyl)pyrazin-2-amine are not detailed in the provided results, the potential for amino-imino tautomerism exists. Computational methods, particularly DFT, can be employed to calculate the relative energies of the possible tautomers to predict the predominant form. nih.govelsevierpure.com Experimental techniques like NMR and UV-Vis spectroscopy can also provide evidence for the presence of different tautomers in solution. nih.gov For example, studies on other heterocyclic amines have used these methods to investigate the influence of solvents on the tautomeric equilibrium. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine atoms.

¹H NMR: The proton NMR spectrum displays signals corresponding to the protons on the pyrazine ring, the amine group, and the difluoromethyl group. The chemical shifts of the aromatic protons are typically found downfield due to the deshielding effects of the heterocyclic ring.

¹³C NMR: The ¹³C NMR spectrum provides evidence for the carbon framework of the molecule. The carbon atoms in the pyrazine ring and the difluoromethyl group show distinct resonances, which can be assigned based on their chemical environment and coupling to neighboring fluorine and hydrogen atoms.

¹⁹F NMR: Given the presence of the difluoromethyl group, ¹⁹F NMR is a crucial technique for characterization. It offers specific information about the fluorine nuclei, including their chemical shift and coupling to the adjacent proton. The typical chemical shift range for a -CF₂- group is between +80 and +140 ppm relative to neat CFCl₃. ucsb.edu

Below is a table summarizing the NMR data for this compound.

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Solvent |

| ¹H | 7.26 | - | CDCl₃ |

| ¹³C | 145.5, 145.2, 145.1, 145.0 | - | CDCl₃ |

| ¹⁹F | Not Available | Not Available | Not Available |

Note: Specific, experimentally verified NMR data for this compound is not widely available in the searched literature. The table reflects general chemical shift regions for similar structures and solvent peaks. carlroth.comspectrabase.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Key vibrational modes for this molecule include:

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches appear in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring are expected in the 1600-1400 cm⁻¹ region.

N-H Bending: The bending vibration for primary amines is observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-F Stretching: The strong C-F stretching absorptions for the difluoromethyl group are anticipated in the 1200-1000 cm⁻¹ range.

The following table presents expected IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3250 (two bands) |

| Aromatic C-H | Stretch | 3100-3000 |

| C=N / C=C (Pyrazine ring) | Stretch | 1600-1400 |

| N-H | Bend | 1650-1580 |

| C-F | Stretch | 1200-1000 |

Note: The data in this table is based on typical ranges for the specified functional groups and not from a measured spectrum of this compound. orgchemboulder.com

Pharmacokinetic Pk and Adme Absorption, Distribution, Metabolism, Excretion Considerations

Evaluation of Absorption and Distribution Characteristics

The absorption and distribution profile of a compound is critical to its efficacy. For pyrazine (B50134) derivatives, these characteristics are thoroughly investigated.

Absorption: The permeability of a compound across the intestinal epithelium is a key determinant of its oral absorption. The Caco-2 cell permeability assay is a standard in vitro model for this purpose. nih.govnih.gov For related compounds, moderate to high permeability in Caco-2 assays has been observed, suggesting good potential for oral absorption. nih.gov Generally, a Caco-2 permeability value above 5 x 10⁻⁶ cm/s is considered indicative of good human gastrointestinal absorption. nih.gov

Distribution: Following absorption, a compound is distributed throughout the body. Plasma protein binding is a key factor influencing distribution, as only the unbound fraction of a drug is typically active. For some pyrazine derivatives, low plasma protein binding has been reported, which is a favorable characteristic. nih.gov The volume of distribution (Vd) provides insight into the extent of tissue distribution.

Table 2: Caco-2 Permeability Classification

| Apparent Permeability (Papp) in cm/s | Classification |

| < 1 x 10⁻⁶ | Low |

| 1-10 x 10⁻⁶ | Moderate |

| > 10 x 10⁻⁶ | High |

This table provides a general classification for Caco-2 permeability data and does not represent specific results for 5-(Difluoromethyl)pyrazin-2-amine.

Assessment of Metabolic Pathways and in vitro / in vivo Stability

The metabolic fate of a compound determines its half-life and potential for drug-drug interactions.

In Vitro Stability: The metabolic stability of a compound is often first assessed using in vitro systems, such as liver microsomes, which contain key drug-metabolizing enzymes. nih.gov These assays measure the rate at which the compound is cleared. For some structurally related compounds, moderate to high metabolic stability has been observed in human, rat, and dog liver microsomes. nih.govnih.gov

In Vivo Stability: In vivo studies in animal models provide a more comprehensive picture of a compound's metabolic stability and clearance. For some pyrazine derivatives, studies in rodents have shown moderate clearance and half-lives that would support practical dosing schedules. nih.gov

Metabolic Pathways: The primary metabolic pathways for pyrazine-containing compounds often involve oxidation of the pyrazine ring. nih.gov The introduction of a difluoromethyl group can influence the metabolic profile, potentially blocking sites of metabolism and enhancing stability. researchgate.net

Table 3: Interpretation of In Vitro Metabolic Stability Data

| % Remaining after 60 min Incubation | Classification of Stability |

| > 80% | High |

| 20-80% | Moderate |

| < 20% | Low |

This table offers a general guide for interpreting in vitro metabolic stability results and is not specific to this compound.

Elucidation of Excretion Mechanisms

The final step in the pharmacokinetic process is the excretion of the parent compound and its metabolites.

The primary route of excretion for many small molecule drugs and their metabolites is through the kidneys into the urine. vedomostincesmp.ru For some related aminopyrazine compounds, renal excretion has been identified as a significant elimination pathway. nih.gov The physicochemical properties of this compound, such as its predicted water solubility, are consistent with the potential for renal clearance. Fecal excretion can also be a route of elimination, particularly for unabsorbed drug or metabolites that are actively transported into the bile. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 5 Difluoromethyl Pyrazin 2 Amine

Advanced Synthetic Strategies for Complex Architectures

Future research will likely focus on developing more efficient and versatile synthetic routes to create complex molecules derived from 5-(difluoromethyl)pyrazin-2-amine. While methods for synthesizing related pyrazine (B50134) derivatives exist, such as the synthesis of 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo pyrazine derivatives, there is a need for milder and higher-yielding protocols. mdpi.com The development of novel synthetic strategies is crucial for accessing a wider variety of derivatives with diverse functionalities.

A key area of exploration will be the late-stage functionalization of the pyrazine core. This approach allows for the introduction of various chemical groups in the final steps of a synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Research into catalytic methods, such as copper-catalyzed trifluoromethylation and other cross-coupling reactions, could provide efficient ways to modify the pyrazine ring. researchgate.net Furthermore, the synthesis of pyrazole-containing compounds, which are also N-heterocycles with significant biological applications, can offer insights into new synthetic methodologies that could be adapted for pyrazine derivatives. mdpi.comnih.gov The exploration of multicomponent reactions and flow chemistry could also streamline the synthesis of complex architectures based on this compound, making the process more efficient and scalable.

Discovery of Novel Biological Targets and Therapeutic Indications

A primary focus of future research will be the identification of novel biological targets for derivatives of this compound. The pyrazine ring is a common feature in many biologically active compounds, suggesting that this scaffold has the potential to interact with a wide range of proteins. mdpi.com For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. nih.gov This suggests that this compound derivatives could also be explored as potential FGFR inhibitors or as modulators of other kinases.

Furthermore, the structural similarity to other bioactive heterocyclic compounds, such as pyrazoles and indoles, opens up avenues for investigating a broad spectrum of therapeutic areas. mdpi.comnih.gov For example, novel difluoromethylated indole (B1671886) derivatives have shown promise as 5-HT6 receptor antagonists for treating cognitive deficits. nih.gov This indicates that derivatives of this compound could be evaluated for their activity against neurological targets. The exploration of its potential as an anticancer, antimicrobial, or anti-inflammatory agent will be a significant area of investigation. mdpi.commdpi.com High-throughput screening of compound libraries against a diverse panel of biological targets will be instrumental in uncovering new therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govnih.govjdigitaldiagnostics.com These computational tools can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. mdpi.commdpi.com

AI algorithms can be employed for:

Predicting Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

De Novo Drug Design: Generative models can design new molecules with desired properties, such as high potency and low toxicity, based on the this compound scaffold.

Target Identification: AI can analyze biological data to identify new potential protein targets for these compounds. nih.gov

Optimizing Pharmacokinetics: Machine learning can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, guiding the design of molecules with better drug-like characteristics.

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with traditional drug discovery methods. nih.gov

Exploration of Diagnostic and Imaging Applications (e.g., 19F-MRI, 18F-PET)

The presence of fluorine in this compound makes it an attractive candidate for the development of imaging agents for both Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).

¹⁹F-MRI: The natural isotope of fluorine, ¹⁹F, can be detected by MRI. Since the human body has negligible amounts of endogenous fluorine, ¹⁹F-MRI offers the potential for highly specific, background-free imaging. nih.govfsu.edu Derivatives of this compound could be developed as contrast agents for ¹⁹F-MRI to visualize specific biological processes or tissues. semanticscholar.org The development of water-compatible, fluorine-rich polymers has been a strategy to enhance the effectiveness of ¹⁹F-MRI agents. fsu.edu The chemical shift of the ¹⁹F nucleus is sensitive to its local environment, which could be exploited to create "smart" probes that report on physiological parameters like pH or oxygen levels. nih.gov

¹⁸F-PET: The radioactive isotope ¹⁸F is a widely used positron emitter in PET imaging. nih.gov By incorporating ¹⁸F into the this compound structure, researchers can create radiotracers for PET. This would allow for non-invasive, quantitative imaging of the distribution and target engagement of these compounds in vivo. The development of versatile fluorinated chelators that can be labeled with ¹⁸F is an active area of research that could be applied to this scaffold. nih.gov

The dual potential for both ¹⁹F-MRI and ¹⁸F-PET opens up the exciting possibility of creating multimodal imaging agents from a single molecular platform.

Development of Multifunctional Agents and Combination Therapies

The structural versatility of the this compound scaffold lends itself to the development of multifunctional agents. These are single molecules designed to interact with multiple biological targets simultaneously. For example, a derivative could be designed to inhibit a key cancer-related enzyme while also carrying a fluorescent tag for imaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)pyrazin-2-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, and highlight pyrazine core formation via condensation of difluoromethyl precursors with pyrazin-2-amine derivatives. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol .

- Yield Optimization : Adjust stoichiometry of difluoromethylating agents (e.g., ClCF₂H) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies difluoromethyl (-CF₂H) groups (δ ≈ -80 to -90 ppm) and confirms substitution patterns .

- HRMS (ESI+) : Validates molecular formula (C₅H₆F₂N₃; [M+H]⁺ = 158.0532) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable via slow evaporation from methanol) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Kinase Inhibition : Screen against ATR kinase (IC₅₀ determination via ADP-Glo™ assay) due to structural similarity to ATR inhibitors like VX-970 .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ¹H NMR splitting patterns) for this compound derivatives be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to assess rotational barriers of the difluoromethyl group .

- DFT Calculations : Use Gaussian or ORCA to model J-coupling constants and compare with experimental data .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous peaks .

Q. What role do fluorine atoms play in modulating the compound’s bioavailability and target binding?

- Methodological Answer :

- Lipophilicity Enhancement : Fluorine increases logP (measured via shake-flask method), improving membrane permeability .

- Hydrogen-Bond Acceptor Strength : The difluoromethyl group (-CF₂H) acts as a weak H-bond donor, enhancing interactions with kinase ATP-binding pockets (e.g., ATR) .

- Metabolic Stability : Fluorine reduces oxidative metabolism (assessed via liver microsomal assays), prolonging half-life .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents at the pyrazine C3 position (e.g., methyl, trifluoromethyl) to evaluate steric/electronic effects on kinase inhibition .

- Bioisosteric Replacement : Replace difluoromethyl with sulfonamide or boronic acid groups to compare binding affinities (IC₅₀ via fluorescence polarization) .

- Co-crystallization : Solve ATR kinase-compound co-structures (PDB deposition) to identify critical binding residues .

Key Considerations for Researchers

- Contradictory Data : Cross-validate synthetic protocols (e.g., catalyst loading in vs. 2) using DoE (Design of Experiments) .

- Fluorine Effects : Refer to for mechanistic insights into fluorine’s stereoelectronic contributions .

- Safety : Use gloveboxes for handling air-sensitive intermediates (e.g., boronic acids) and adhere to SDS guidelines for fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.